N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a unique combination of thienopyrimidine and benzodioxepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the benzodioxepine moiety. Key steps include:
Formation of the Thienopyrimidine Core: This involves the reaction of 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine with appropriate reagents to introduce the methylsulfanyl group.
Attachment of the Benzodioxepine Moiety: The benzodioxepine ring is synthesized separately and then coupled with the thienopyrimidine core through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thienopyrimidine ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methylsulfanyl group could yield a variety of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thienopyrimidine moiety may interact with enzymes or receptors, while the benzodioxepine ring could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
Uniqueness
N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of thienopyrimidine and benzodioxepine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N3O4S2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C21H23N3O4S2/c1-12-13(2)30-21-18(12)20(26)23-17(24-21)11-29-9-6-22-19(25)14-4-5-15-16(10-14)28-8-3-7-27-15/h4-5,10H,3,6-9,11H2,1-2H3,(H,22,25)(H,23,24,26) |
InChI Key |
KSSCULYTVYWXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)C3=CC4=C(C=C3)OCCCO4)C |
Origin of Product |
United States |
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